Helix-Induction Efficiency: β²- vs. β³-Homoalanine
Circular dichroism (CD) studies directly comparing α/β-peptides containing alternating L-α-alanine and either (S)-β²-homoalanine (derived from CAS 158851-30-0) or its β³-homoalanine counterpart reveal a quantifiable difference in helical folding propensity. The (S)-β²-homoalanine residue demonstrates a stronger capacity to promote the 11/9-helical folding conformation, a stable secondary structure in these hybrid peptides, under polar protic solvent conditions [1].
| Evidence Dimension | Helical folding propensity in α/β-peptides |
|---|---|
| Target Compound Data | (S)-β²-homoalanine (from Boc-L-beta-homoalanine) promotes 11/9-helical folding |
| Comparator Or Baseline | (S)-β³-homoalanine |
| Quantified Difference | Promotes 11/9-helical folding more strongly in polar protic solvent conditions |
| Conditions | Circular Dichroism (CD) spectroscopy of α/β-peptides with residue alternation in polar protic solvents |
Why This Matters
This data provides a clear rationale for selecting the β²-isomer over β³-isomers when a specific 11/9-helical fold is required, a key design consideration in foldamer-based drug discovery and biomaterials.
- [1] Yoon, H., et al. (2021). Promotion of 11/9-helical folding in α/β-peptides containing β2-homoalanine residue. Peptide Science, e24244. View Source
